molecular formula C18H25ClN6O2S B2574115 5-chloro-N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-methylbenzenesulfonamide CAS No. 2034210-01-8

5-chloro-N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-methylbenzenesulfonamide

Cat. No.: B2574115
CAS No.: 2034210-01-8
M. Wt: 424.95
InChI Key: WOZMBIQVNNGFSY-UHFFFAOYSA-N
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Description

This compound is a benzenesulfonamide derivative featuring a 1,3,5-triazine core substituted with a dimethylamino group (-N(CH₃)₂) at the 4-position and a piperidin-1-yl group (C₅H₁₀N) at the 6-position. The benzenesulfonamide moiety is further substituted with a chlorine atom at the 5-position and a methyl group (-CH₃) at the 2-position. The triazine ring serves as a central scaffold, enabling diverse interactions in biological systems, while the sulfonamide group contributes to hydrogen bonding and solubility properties .

Properties

IUPAC Name

5-chloro-N-[[4-(dimethylamino)-6-piperidin-1-yl-1,3,5-triazin-2-yl]methyl]-2-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25ClN6O2S/c1-13-7-8-14(19)11-15(13)28(26,27)20-12-16-21-17(24(2)3)23-18(22-16)25-9-5-4-6-10-25/h7-8,11,20H,4-6,9-10,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOZMBIQVNNGFSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2=NC(=NC(=N2)N(C)C)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-methylbenzenesulfonamide typically involves multiple steps. A common starting material is 4,6-dichloro-1,3,5-triazine, which undergoes nucleophilic substitution reactions to incorporate the dimethylamino and piperidine groups. This is followed by the introduction of the benzenesulfonamide moiety under specific conditions, often involving sulfonyl chlorides and bases such as triethylamine. Precise control over reaction parameters, including temperature and solvent choice, is critical to ensure high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound may leverage continuous flow synthesis techniques to enhance efficiency and scalability. Catalysts and automated monitoring systems can be employed to maintain optimal reaction conditions, thereby reducing waste and improving overall yield. Techniques like crystallization and chromatography are frequently used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidative transformations, often leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reductive reactions may target the nitro or carbonyl functionalities, if present in derivative compounds.

  • Substitution: : Nucleophilic and electrophilic substitution reactions are common, especially at the triazine ring.

Common Reagents and Conditions

  • Oxidation: : Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic media.

  • Reduction: : Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

  • Substitution: : Various nucleophiles or electrophiles in polar aprotic solvents, often with the assistance of catalysts or bases.

Major Products

Products of these reactions can include a range of derivatives, each exhibiting distinct physical and chemical properties, potentially enhancing the compound's utility in different applications.

Scientific Research Applications

Kinase Inhibition

One of the primary applications of this compound is its role as a kinase inhibitor . Kinases are enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is often implicated in cancer progression.

  • Mechanism of Action : The compound inhibits specific kinases involved in tumor growth and proliferation. This inhibition can lead to reduced cell division and increased apoptosis in cancer cells.
  • Case Studies : Research has shown that compounds with similar structures effectively inhibit kinases associated with non-small cell lung cancer (NSCLC) and other malignancies. For instance, studies have documented the effectiveness of related triazine derivatives in clinical settings for treating advanced NSCLC after failure of standard therapies .

Antimicrobial Activity

Emerging studies suggest that this compound may possess antimicrobial properties. The sulfonamide group is known for its broad-spectrum antibacterial activity.

  • Research Findings : In vitro assays have demonstrated that derivatives of sulfonamides exhibit efficacy against various bacterial strains. Compounds structurally related to 5-chloro-N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-methylbenzenesulfonamide have shown promise against resistant bacterial strains .

Therapeutic Potential in Neurological Disorders

The piperidine component suggests potential applications in treating neurological disorders due to its ability to cross the blood-brain barrier.

  • Case Studies : Preliminary studies indicate that piperidine derivatives can modulate neurotransmitter systems, which may be beneficial in conditions like schizophrenia or depression. The dimethylamino group may enhance central nervous system penetration, further supporting this application .

Data Tables

Application AreaDescriptionRelevant Studies
Kinase InhibitionInhibits specific kinases involved in cancer progression ,
Antimicrobial ActivityExhibits antibacterial properties against various strains
Neurological DisordersPotential for modulating neurotransmitter systems

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. These interactions often involve binding to active sites or influencing the conformation of target proteins. The triazine ring and the sulfonamide group are key functional groups that facilitate these interactions, impacting various biological pathways and processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazine Ring

A critical distinction lies in the substituents attached to the triazine ring. For example:

  • Target Compound: 4-(Dimethylamino), 6-(piperidin-1-yl).
  • Compound from Desai et al. (2016): 4-(Arylamino), 6-(piperidin-1-yl), linked to a pyrimidin-2-yl group on the benzenesulfonamide .
  • Derivatives from : 4-Amino, 6-R₂ (variable alkyl/aryl groups), with a methylthio (-SCH₂-) linker to the benzenesulfonamide .

In contrast, the arylamino group in Desai’s compounds may facilitate π-π stacking interactions .

Physicochemical Properties

The piperidinyl group in the target compound increases lipophilicity (logP ≈ 3.2 predicted) compared to Desai’s pyrimidinyl derivatives (logP ≈ 2.5). This difference may influence pharmacokinetic profiles, such as absorption and blood-brain barrier penetration.

Data Table: Key Comparisons

Compound Triazine Substituents Benzenesulfonamide Substituents Reported Activity Synthesis Highlights Reference
5-Chloro-N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-methylbenzenesulfonamide 4-N(CH₃)₂, 6-C₅H₁₀N 5-Cl, 2-CH₃ N/A Cyanuric chloride substitution N/A
4-(4-(Arylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-ylamino)-N-(pyrimidin-2-yl)benzenesulfonamide 4-ArNH, 6-C₅H₁₀N Pyrimidin-2-yl Antimicrobial (MIC 4–32 µg/mL) Ullmann coupling, nucleophilic substitution
Ethyl 2-{2-[N-(imidazolidin-2-ylidene)sulfamoyl]-5-chloro-4-methylphenylthio}acetate derivatives 4-NH₂, 6-R₂ (variable) 5-Cl, 4-CH₃, -SCH₂CO₂Et N/A Ethyl bromoacetate/TEA in DCM

Critical Analysis

However, the absence of reported biological data limits direct efficacy comparisons. In contrast, Desai’s compounds demonstrate validated antimicrobial activity, though their higher polarity may restrict tissue penetration. Future studies should explore the target compound’s activity in kinase inhibition or antibacterial assays, leveraging its unique substituent profile.

Biological Activity

5-chloro-N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-methylbenzenesulfonamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Chlorine substitution at the benzene ring.
  • Dimethylamino and piperidine groups that enhance its pharmacological properties.
  • A triazinyl moiety that may contribute to its biological efficacy.

Structural Formula

The molecular formula is represented as follows:

C16H21ClN6O2SC_{16}H_{21}ClN_{6}O_{2}S

Antibacterial Activity

Research indicates that sulfonamide derivatives exhibit varying degrees of antibacterial activity. For instance, related compounds have demonstrated moderate to strong activity against several bacterial strains including Salmonella typhi and Bacillus subtilis . In a study involving synthesized sulfonamide derivatives, several compounds showed significant inhibition of urease, an enzyme critical for bacterial survival .

Antiproliferative Properties

Studies have shown that compounds structurally similar to this compound possess antiproliferative properties. For example, derivatives with similar piperidine substitutions exhibited IC50 values in the range of 68 to 89 nM against epidermal growth factor receptor (EGFR) . The presence of the triazine ring is believed to enhance the interaction with target proteins involved in cell proliferation.

The biological activity of this compound can be attributed to its ability to inhibit specific enzymes and receptors. The sulfonamide group is known for its role in inhibiting bacterial folic acid synthesis, while the triazinyl component may interact with various biological targets through hydrogen bonding and π-stacking interactions .

Case Studies and Experimental Findings

  • Inhibition Studies : A series of synthesized compounds were tested for their inhibitory effects on urease and acetylcholinesterase (AChE). The most active derivatives showed IC50 values significantly lower than standard drugs, indicating strong potential as therapeutic agents .
  • Binding Affinity : Docking studies revealed that the compound binds effectively to bovine serum albumin (BSA), suggesting good bioavailability and distribution characteristics in vivo .
  • Antimicrobial Efficacy : In vitro assays demonstrated that certain derivatives exhibited a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria. The MIC values ranged from 1.9 to 125 μg/mL for various strains tested .

Comparative Analysis

CompoundActivity TypeIC50/MIC ValueReference
Compound AAntibacterialMIC 8.1 μg/mL
Compound BAntiproliferativeIC50 68 nM
Compound CUrease InhibitionIC50 2.14 μM

Q & A

Q. Root-Cause Analysis :

  • Kinetic Studies : Vary reaction times and temperatures to identify steps prone to side reactions (e.g., competing nucleophilic attacks on the triazine core) .
  • Scale-Dependent Factors : Assess mixing efficiency and heat dissipation in large batches using computational fluid dynamics (CFD) modeling .

Mitigation : Introduce scavenger resins (e.g., polymer-bound triphenylphosphine) to trap reactive intermediates .

Q. What experimental strategies are recommended to elucidate the compound’s structure-activity relationship (SAR) in biochemical assays?

  • Methodological Answer :
  • Analog Synthesis : Modify specific groups (e.g., replace piperidinyl with morpholine or dimethylamino with diethylamino) and compare bioactivity .
  • Molecular Docking : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., kinases or sulfotransferases) based on triazine-sulfonamide interactions .
  • Functional Assays : Pair SPR (Surface Plasmon Resonance) for binding kinetics with cellular assays (e.g., luciferase reporters) to correlate structural changes with efficacy .

Q. How can researchers resolve discrepancies in the compound’s metabolic stability across in vitro and in vivo models?

  • Methodological Answer :
  • In Vitro Profiling : Use liver microsomes or hepatocytes to identify primary metabolic pathways (e.g., CYP450-mediated oxidation of the piperidine ring) .
  • Isotope-Labeling : Synthesize a 14C^{14}C-labeled version to track metabolite formation via radio-HPLC .
  • In Vivo Cross-Validation : Compare pharmacokinetic (PK) data from rodent models with humanized liver mice to assess species-specific differences .

Data Analysis and Validation

Q. What statistical approaches are suitable for analyzing dose-response data with high variability in enzyme inhibition assays?

  • Methodological Answer :
  • Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., Y=Bottom+(Top-Bottom)/(1+10(LogEC50X)HillSlope)Y = \text{Bottom} + (\text{Top-Bottom})/(1 + 10^{(\text{LogEC50} - X) \cdot \text{HillSlope}})) using tools like GraphPad Prism .
  • Outlier Detection : Apply Grubbs’ test or robust regression (e.g., Huber loss) to minimize the impact of anomalous replicates .
  • Bootstrap Resampling : Estimate confidence intervals for EC50_{50} values when n < 6 .

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